molecular formula C9H11BrO B1400986 2-(4-Bromo-3-methylphenyl)ethan-1-ol CAS No. 1195716-51-8

2-(4-Bromo-3-methylphenyl)ethan-1-ol

Cat. No.: B1400986
CAS No.: 1195716-51-8
M. Wt: 215.09 g/mol
InChI Key: KYRREYGPAJFLFN-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)ethan-1-ol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO. The compound features a phenyl ring substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3), with an ethanol chain attached to the aromatic core. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and halogen-driven lipophilicity.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRREYGPAJFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:

    Bromination: 3-Methylacetophenone is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 2-bromo-1-(4-bromo-3-methylphenyl)ethanone.

    Reduction: The resulting bromo ketone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain 2-(4-Bromo-3-methylphenyl)ethan-1-ol.

Industrial Production Methods

Industrial production of 2-(4-Bromo-3-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Bromo-3-methylphenyl)ethanone or 2-(4-Bromo-3-methylphenyl)acetaldehyde.

    Reduction: 2-(4-Methylphenyl)ethan-1-ol.

    Substitution: 2-(4-Azido-3-methylphenyl)ethan-1-ol or 2-(4-Cyano-3-methylphenyl)ethan-1-ol.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromo-3-methylphenyl)ethan-1-ol has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups facilitate various chemical reactions, making it a versatile reagent in organic chemistry.

Biological Studies

The compound is studied for its interactions with specific enzymes and receptors. These interactions can influence signaling pathways related to neurotransmission and metabolism, suggesting potential uses in biochemical assays and drug development.

Dopamine Receptor Agonists

In a high-throughput screening study, compounds similar to 2-(4-bromo-3-methylphenyl)ethan-1-ol were identified as selective D3 receptor agonists. This suggests that the compound could be explored for managing dopamine-related disorders.

Pharmacokinetic Profiles

Studies on pharmacokinetics revealed that structurally similar compounds demonstrated favorable absorption characteristics in vivo. For instance, one analog showed a bioavailability of 74% in mouse models, indicating that 2-(4-bromo-3-methylphenyl)ethan-1-ol might also possess advantageous pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The para-bromo/meta-methyl configuration in the target compound contrasts with analogues like 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol , where the methoxy group at C2 increases polarity and steric hindrance .
  • Chirality : The (1S)-configured analogue in demonstrates how stereochemistry can influence pharmacokinetic properties.

Spectroscopic Data Comparison

  • 1H-NMR: Target Compound: Expected methyl (-CH₃) resonance near δ 2.1–2.3 ppm (cf. 1-(4-Bromophenyl)ethanone’s methyl at δ 2.56 ). Methoxy Analogues: Methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • HRMS: The brominated ethanol derivatives exhibit characteristic isotopic patterns for bromine (e.g., 1:1 ratio for [M]+ and [M+2]+ peaks) .

Biological Activity

2-(4-Bromo-3-methylphenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-Bromo-3-methylphenyl)ethan-1-ol is C9H10BrClNO\text{C}_9\text{H}_{10}\text{Br}\text{Cl}\text{N}\text{O}, with a molecular weight of 266.56 g/mol. The compound features an amino group, a hydroxyl group, and a bromine-substituted aromatic ring, which contribute to its unique reactivity and biological properties.

The biological activity of 2-(4-Bromo-3-methylphenyl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways related to neurotransmission and metabolic processes.

Key Mechanisms:

  • Enzyme Modulation: The compound may influence the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It has the potential to bind to receptors that play critical roles in neurotransmission, suggesting possible applications in treating neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Bromo-3-methylphenyl)ethan-1-ol. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Enterococcus faecalis8.33 - 23.15 µM

The compound demonstrated complete inhibition of bacterial growth within hours, indicating strong antibacterial activity .

Study on Antibacterial Efficacy

In a study published in the Journal of Chemical Society Pakistan, researchers synthesized and characterized various derivatives of brominated compounds, including 2-(4-Bromo-3-methylphenyl)ethan-1-ol. The study found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating its potency .

Neuroprotective Potential

Another investigation focused on the neuroprotective effects of compounds similar to 2-(4-Bromo-3-methylphenyl)ethan-1-ol. The research suggested that these compounds could mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Comparison with Similar Compounds

To better understand the uniqueness of 2-(4-Bromo-3-methylphenyl)ethan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Bromo-3-methylphenoxy)ethan-1-amineContains an ether linkage instead of hydroxylDifferent reactivity due to ether functional group
4-(4-Bromophenyl)-thiazol-2-aminoContains a thiazole ringDistinct ring structure affecting biological activity
(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OLSubstituted phenyl ring with chlorine and fluorinePotentially different pharmacological profiles

The distinct combination of functional groups in 2-(4-Bromo-3-methylphenyl)ethan-1-ol contributes to its specific biological activities compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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